molecular formula C10H10F3N3O2 B1377798 3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one CAS No. 1421603-48-6

3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one

Cat. No. B1377798
M. Wt: 261.2 g/mol
InChI Key: UIAIMYWRLFFWSU-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Synthetic Chemistry and Reactivity

Oxazolidin-2-ones, including compounds with structures similar to the one mentioned, are involved in a wide range of chemical reactions, showcasing their versatility in synthetic organic chemistry. For instance, the reaction of amidines with 5-methylene-1,3-dioxolan-2-ones leads to various products, depending on the structure of the initial amidine and reaction conditions. This demonstrates the reactivity of oxazolidin-2-ones in forming derivatives that could have further applications in synthesis and drug development (Bogolyubov et al., 2004).

Medicinal Chemistry

In medicinal chemistry, oxazolidin-2-ones have been identified as potent antibacterial agents. For example, a novel oxazolidinone agent, MRX-I, has shown high activity against Gram-positive pathogens, with a markedly reduced potential for myelosuppression and monoamine oxidase inhibition, which are common adverse effects associated with this class of compounds (Gordeev & Yuan, 2014).

Molecular Interactions and Structural Analysis

The study of weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions in oxazolidinecarbohydrazides provides insights into the structural aspects of oxazolidin-2-ones. These interactions are crucial for understanding the molecular conformation and stabilization mechanisms, which can be essential for designing drugs with specific binding properties (Nogueira et al., 2015).

Enzymatic Synthesis and Kinetic Modeling

The enzymatic synthesis of oxazolidin-2-ones using 2-aminoalochol and dimethyl carbonate explores a novel pathway for creating these compounds. This approach not only opens avenues for more sustainable synthesis methods but also provides a deeper understanding of the reaction mechanisms and kinetics involved in producing oxazolidin-2-ones (Yadav & Pawar, 2014).

Antimicrobial Activity

The synthesis of triazole-oxazolidinones via a one-pot reaction and their evaluation for antimicrobial activity highlights the potential of oxazolidin-2-ones as bioactive scaffolds. This research suggests that certain oxazolidin-2-one derivatives have promising antibacterial properties, with some compounds showing significant activity against specific bacterial strains (Demaray et al., 2008).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-(3-aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O2/c1-5-7(10(11,12)13)18-9(17)16(5)8-6(14)3-2-4-15-8/h2-5,7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAIMYWRLFFWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1C2=C(C=CC=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Reactant of Route 2
3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Reactant of Route 3
3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Reactant of Route 4
3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Reactant of Route 5
3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Reactant of Route 6
3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one

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